molecular formula C13H11N3OS B12862988 4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol

4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B12862988
M. Wt: 257.31 g/mol
InChI Key: MDGXAVBJFYFPGC-UHFFFAOYSA-N
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Description

4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that contains a benzofuran ring fused with a triazole ring and an allyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors such as 2-hydroxybenzaldehyde with an appropriate reagent.

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide and an appropriate alkylating agent.

    Coupling of Benzofuran and Triazole Rings: The benzofuran and triazole rings are then coupled using a suitable linker, such as an allyl group, under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Substituted allyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets:

Properties

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H11N3OS/c1-2-7-16-12(14-15-13(16)18)11-8-9-5-3-4-6-10(9)17-11/h2-6,8H,1,7H2,(H,15,18)

InChI Key

MDGXAVBJFYFPGC-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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